2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of both benzylsulfonyl and methylsulfonyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced via sulfonylation of benzyl chloride with sodium sulfite under basic conditions.
Formation of the Methylsulfonyl Intermediate: The methylsulfonyl group can be introduced by reacting methylsulfonyl chloride with an appropriate phenyl derivative.
Coupling Reaction: The final step involves coupling the benzylsulfonyl and methylsulfonyl intermediates with an acetamide derivative under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amide derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amides.
Scientific Research Applications
2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving sulfonyl groups.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl groups can interact with target proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfonyl)phenylboronic acid: This compound shares the methylsulfonyl group but has a boronic acid moiety instead of the benzylsulfonyl group.
Methyl phenyl sulfone: This compound contains a sulfone group attached to a phenyl ring, similar to the sulfonyl groups in the target compound.
Uniqueness
2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide is unique due to the presence of both benzylsulfonyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-23(19,20)15-10-6-5-9-14(15)17-16(18)12-24(21,22)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOHWOIBVBDARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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